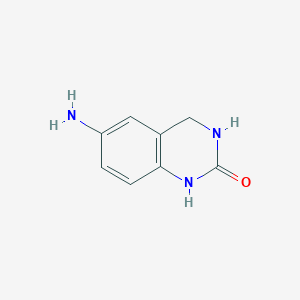

6-Amino-3,4-dihydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-3,4-dihydroquinazolin-2(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that contain a quinazoline system, which is a fused double ring structure composed of a benzene ring and a pyrimidine ring. Although the provided papers do not directly discuss 6-Amino-3,4-dihydroquinazolin-2(1H)-one, they provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of 2-aminobenzamide with aldehydes or ketones. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is reported to be catalyzed by zirconium (IV) chloride, which acts as a mild and efficient catalyst. This process is carried out in ethanol at room temperature and is characterized by mild reaction conditions, clean reaction media, simple workup, and easy purification . This method could potentially be adapted for the synthesis of 6-Amino-3,4-dihydroquinazolin-2(1H)-one by choosing appropriate starting materials and reaction conditions.

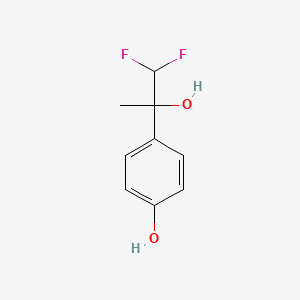

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a bicyclic system. In the case of 6-Amino-3,4-dihydroquinazolin-2(1H)-one, the presence of an amino group at the 6th position and the dihydro aspect of the molecule suggest a partially saturated pyrimidine ring. The molecular structure analysis of similar compounds, such as 3-Amino-4-hydroxyquinolin-2(1H)-one derivatives, reveals that these compounds can be synthesized from intermediates like oxazolo[4,5-c]quinolin-4(5H)-ones, which are then hydrolyzed and further derivatized .

Chemical Reactions Analysis

Quinazolinone derivatives are versatile in chemical reactions. They can undergo various transformations, including alkylation and acylation. For example, the alkylation of oxazolo[4,5-c]quinolin-4(5H)-ones and the acylation of aminocarbostyrils, which are related to quinazolinone derivatives, have been investigated . These reactions expand the chemical space of the quinazolinone core, allowing for the introduction of different functional groups that can alter the physical, chemical, and biological properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of functional groups such as amino and hydroxyl groups can affect properties like solubility, acidity, and reactivity. The papers provided do not directly discuss the physical and chemical properties of 6-Amino-3,4-dihydroquinazolin-2(1H)-one, but they do mention the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst, which suggests that the amino group can participate in noncovalent interactions for the activation of aldehydes in the synthesis of tertiary amines . This indicates that the amino group in the 6-Amino-3,4-dihydroquinazolin-2(1H)-one could also impart similar catalytic properties.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Catalyst-Free Synthesis : A catalyst-free synthesis approach was developed for functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives, demonstrating environmentally friendly methods and good yields for various substrates. This process shows potential for sustainable production of these compounds (Ramana et al., 2016).

- Zirconium (IV) Chloride Catalysis : Zirconium (IV) chloride was used as a catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, offering mild reaction conditions and simple purification methods (Abdollahi-Alibeik & Shabani, 2011).

- Silica-Bonded N-propylsulfamic Acid Catalysis : Utilizing silica-bonded N-propylsulfamic acid as a catalyst, 2,3-dihydroquinazolin-4(1H)-ones were synthesized via a one-pot, three-component reaction, highlighting an efficient approach (Niknam, Jafarpour & Niknam, 2011).

Antimicrobial and Anticancer Applications

- Antimicrobial Activity : Studies have explored the antimicrobial properties of 6-amino-3,4-dihydroquinazolin-2(1H)-one derivatives, although results vary in terms of effectiveness against different bacterial strains (Arif Arrahman, Hayun, & Suryadi, 2016).

- Anticancer Potential : Certain 3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized with potential anticancer activity, especially against breast cancer cells, highlighting their relevance in medicinal chemistry (Xiong et al., 2022).

- Cytotoxic Effects in Cancer Therapy : 2-Thio-3,4-dihydroquinazoline derivatives have been investigated for their cytotoxic effects and potential as T-type calcium channel blockers, which is significant for cancer treatment (Nam et al., 2020).

Methodological Advances

- Electrochemical Utilization of Methanol : An electrocatalytic protocol was developed for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as a C1 source, demonstrating a metal-free and environmentally friendly method (Liu, Xu & Wei, 2021).

- Eco-Friendly Synthesis Methods : Research has been conducted on more sustainable and eco-friendly methods for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, indicating a shift towards greener chemistry practices (Almarhoon et al., 2019).

Propiedades

IUPAC Name |

6-amino-3,4-dihydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCPNPIBDUQHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)NC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3,4-dihydroquinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)

![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)